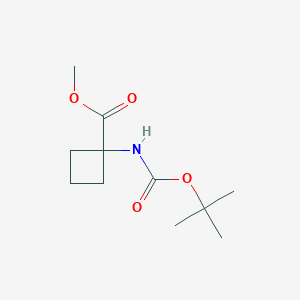

2-(Carbamoylamino)-4,5-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Carbamoylamino)-4,5-difluorobenzoic acid” is a compound that involves carbamoylation, a process where a carbamoyl group (-CONH2) is added to a molecule . Carbamoylation is a post-translational modification of proteins that results from the non-enzymatic reaction between isocyanic acid and specific free functional groups . This reaction alters protein structural and functional properties and thus contributes to molecular ageing .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of urea and amino acids (AAs), which generates carbamoyl amino acids (CAA) along with the release of NH3 . The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps .

Molecular Structure Analysis

The molecular structure of “2-(Carbamoylamino)-4,5-difluorobenzoic acid” is likely to involve a carbamoyl group (-CONH2) attached to the molecule . The carbamoyl group is a key component in the structure of this compound .

Chemical Reactions Analysis

The chemical reactions involving “2-(Carbamoylamino)-4,5-difluorobenzoic acid” are likely to involve the carbamoylation process . Carbamoylation is a non-enzymatic post-translational modification that binds isocyanic acid to the free amino groups of a multitude of proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carbamoylamino)-4,5-difluorobenzoic acid” are likely to be influenced by its carbamoyl group (-CONH2) and the presence of fluorine atoms .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Processes : The synthesis of related compounds like 2-chloro-4,5-difluorobenzoic acids, which are medical intermediates, involves chlorination, acylation, and oxidation of ortho-difluorobenzene with yields and purity reported to be significant (Z. Cui, 2003).

- Chemical Analysis : Advanced techniques like FT-Raman and FT-IR spectroscopy have been utilized to study compounds like 2-amino-4,5-difluorobenzoic acid, providing insights into their molecular structure and vibrational frequencies (N. Sundaraganesan, S. Ilakiamani, B. Dominic Joshua, 2007).

Applications in Material Science

- Matrix-Assisted Laser Desorption Ionization (MALDI) Mass Spectrometry : Compounds like 2-(4-hydroxyphenylazo)benzoic acid have shown effectiveness in MALDI mass spectrometry for analyzing peptides, proteins, and glycoproteins (P. Juhasz, C. Costello, K. Biemann, 1993).

- Nonlinear Optical Materials : Research on L-shaped sulfamoylbenzoic acid derivatives, closely related to difluorobenzoic acids, has shown promise in the field of nonlinear optical materials, indicating potential applications in optical devices (K. Potla et al., 2020).

Environmental and Agricultural Studies

- Tracer Studies in Environmental Research : Fluorobenzoate derivatives like 2,6-difluorobenzoate have been evaluated as tracers for studying water movement in porous media, showing properties similar to bromide, a known conservative tracer (D. Jaynes, 1994).

Biomedical Research

- Antibacterial and Antifungal Activity : Compounds like 2-aminobenzothiazole-6-carboxylic acid and its derivatives have demonstrated notable antibacterial activity against various microorganisms, suggesting a potential application for difluorobenzoic acid derivatives in developing antimicrobial agents (Ameya Chavan, N. Pai, 2007).

Mécanisme D'action

Target of Action

The primary targets of 2-(Carbamoylamino)-4,5-difluorobenzoic acid are enzymes involved in amino acid and protein biosynthetic pathways . These enzymes are crucial for the vitality of organisms, and blocking their action often leads to growth inhibition .

Mode of Action

The compound interacts with its targets by inhibiting their function. This inhibition disrupts the normal biosynthesis of amino acids and proteins, leading to changes in the organism’s metabolic processes

Biochemical Pathways

The affected biochemical pathways primarily involve the biosynthesis of amino acids and proteins . Disruption of these pathways can have downstream effects on various biological processes, including growth and development. The compound may also affect the pyrimidine nucleotide synthesis pathway, as suggested by its structural similarity to carbamoyl phosphate, a key intermediate in this pathway .

Result of Action

The molecular and cellular effects of 2-(Carbamoylamino)-4,5-difluorobenzoic acid’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. By inhibiting enzymes involved in amino acid and protein biosynthesis, the compound can disrupt normal cellular functions and growth processes .

Orientations Futures

Propriétés

IUPAC Name |

2-(carbamoylamino)-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c9-4-1-3(7(13)14)6(2-5(4)10)12-8(11)15/h1-2H,(H,13,14)(H3,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTJGFAOAICJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)NC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)